4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Descripción general

Descripción

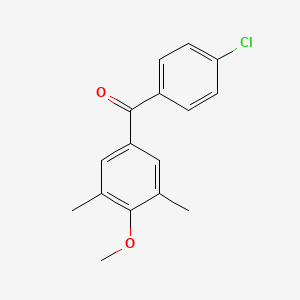

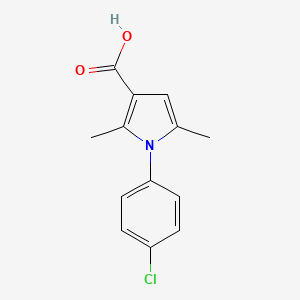

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15ClO2 . It is used in various proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 274.74 g/mol .Aplicaciones Científicas De Investigación

-

Herbicidal Action

- Application: A compound known as 3,3’-Dimethyl-4-Methoxybenzophenone (NK-049) has been studied for its effects on the biosynthesis of photosynthetic pigments in higher plant leaves .

- Method: The compound was applied to plant leaves under various light and dark conditions .

- Results: The compound completely inhibited the accumulation of both chlorophylls and carotenoids under strong light, leading to white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids were accumulated, which were decomposed rapidly on exposure of the pale green leaves to strong light .

-

Energetic Compounds

- Application: 4-Chloro-3,5-dinitropyrazole has been used as a precursor for promising insensitive energetic compounds .

- Method: A series of 3,5-dinitropyrazole derivatives was prepared from 4-chloro-3,5-dinitropyrazole and characterized by IR, 1H, and 13C NMR spectroscopy, elemental analysis, and DSC .

- Results: The structures of the derivatives were confirmed by single crystal X-ray diffraction. The impact sensitivity was determined using a standard BAM method, and detonation properties were obtained using experimental densities and calculated heats of formation .

-

Antiviral Activity

- Application: Indole derivatives, which share a similar structure to your compound, have been reported to possess various biological activities, including antiviral properties .

- Method: In one study, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .

- Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Disinfectant and Antiseptic

- Application: 4-Chloro-3,5-dimethylphenol, a compound similar to yours, is used as a disinfectant and antiseptic .

- Method: It is applied to non-living objects to destroy harmful microorganisms or inhibit their activity .

- Results: It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQTPORNRFKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373916 | |

| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |

CAS RN |

61259-84-5 | |

| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)

![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)